



# Application Notes and Protocols for Glutaminase Activity Assay in Isolated Mitochondria

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Compound of Interest		
Compound Name:	Glutaminase	
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#### Introduction

Glutaminase (GLS) is a mitochondrial enzyme crucial for cellular metabolism, catalyzing the hydrolysis of glutamine to glutamate and ammonia.[1] This reaction is a key entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing anaplerotic carbon and nitrogen for biosynthesis.[2][3] In many cancer cells, there is an increased reliance on glutamine metabolism, a phenomenon termed "glutamine addiction," which highlights glutaminase as a significant therapeutic target.[2] Therefore, accurate measurement of glutaminase activity in isolated mitochondria is essential for studying cellular metabolism, mitochondrial function, and for the development of novel cancer therapeutics.

These application notes provide a detailed protocol for a spectrophotometric **glutaminase** activity assay in isolated mitochondria. The method is based on a coupled-enzyme reaction where the product of the **glutaminase** reaction, glutamate, is oxidatively deaminated by glutamate dehydrogenase (GDH). This second reaction reduces NAD+ to NADH, which can be quantified by the increase in absorbance at 340 nm.[2]

### **Principle of the Assay**

The measurement of **glutaminase** activity is achieved through a two-step enzymatic reaction:



- **Glutaminase** (GLS) Reaction: **Glutaminase**, present in the isolated mitochondria, catalyzes the conversion of L-glutamine to L-glutamate and ammonia.
- Glutamate Dehydrogenase (GDH) Reaction: The L-glutamate produced is then utilized by exogenous glutamate dehydrogenase, which catalyzes its oxidative deamination to α-ketoglutarate. In this step, NAD+ is reduced to NADH.

The rate of NADH production is directly proportional to the **glutaminase** activity in the sample and can be monitored by measuring the increase in absorbance at 340 nm.

#### **Data Presentation**

The following table summarizes typical quantitative data and ranges for the **glutaminase** activity assay. These values may require optimization depending on the specific experimental conditions and the source of mitochondria.



Parameter	Value/Range	Notes	
Reagents			
Tris Acetate Buffer (pH)	8.5 - 8.6	Optimal pH for the coupled enzyme reaction.[2][4]	
L-Glutamine (Substrate)	5 - 20 mM	Saturating concentrations are typically used.[2]	
NAD+	1 - 2 mM	Co-factor for Glutamate Dehydrogenase.	
Glutamate Dehydrogenase (GDH)	10 - 20 U/mL	Ensure GDH is not rate- limiting.	
K₂HPO4 (Activator)	50 - 100 mM	Phosphate is a known allosteric activator of glutaminase.[2]	
EDTA	0.125 - 0.225 mM	Chelating agent.[2][4]	
Assay Conditions			
Incubation Temperature	37°C	Standard physiological temperature.[5]	
Incubation Time	20 - 30 minutes	Should be within the linear range of the reaction.[1][4][5]	
Wavelength for Absorbance	340 nm	For NADH detection.[2]	
Microplate Reader	Required	For high-throughput analysis. [6]	
Sample			
Isolated Mitochondria	10 - 50 μg protein	Amount should be optimized for linear reaction kinetics.	

# **Experimental Protocols**Reagent Preparation



- 1. Assay Buffer (50 mM Tris Acetate, 0.125 mM EDTA, pH 8.5)
- Dissolve Tris Acetate and EDTA in distilled water.
- Adjust the pH to 8.5 with acetic acid.
- Bring to final volume with distilled water.
- 2. L-Glutamine Stock Solution (200 mM)
- Dissolve L-glutamine in Assay Buffer.
- Prepare fresh on the day of the experiment.
- 3. NAD+ Stock Solution (50 mM)
- · Dissolve NAD+ in distilled water.
- Store at -20°C in aliquots.
- 4. Glutamate Dehydrogenase (GDH) Stock Solution (1000 U/mL)
- Reconstitute lyophilized GDH in an appropriate buffer as per the manufacturer's instructions.
- Store at -20°C in aliquots.
- 5. K<sub>2</sub>HPO<sub>4</sub> Stock Solution (1 M)
- Dissolve K2HPO4 in distilled water.

#### **Isolation of Mitochondria**

Mitochondria should be isolated from fresh tissue or cultured cells using standard differential centrifugation protocols. A commercial mitochondria isolation kit can also be used for convenience and consistency.[4] Ensure the final mitochondrial pellet is resuspended in a suitable mitochondrial isolation buffer and the protein concentration is determined using a standard protein assay (e.g., BCA or Bradford assay).



#### **Assay Procedure**

 Prepare Reaction Mix: For each sample, prepare a reaction mix in a microcentrifuge tube or directly in a 96-well plate. The final reaction volume is typically 200 μL.

Component	Stock Concentration	Volume per well (μL)	Final Concentration
Assay Buffer	-	to 200 μL	-
K <sub>2</sub> HPO <sub>4</sub>	1 M	10	50 mM
NAD+	50 mM	4	1 mM
GDH	1000 U/mL	1	5 U/mL
Isolated Mitochondria	1 mg/mL	20	20 μg
L-Glutamine	200 mM	20	20 mM

#### Set up Controls:

- Blank: Contains all reagents except the mitochondrial sample.
- Negative Control (No Substrate): Contains all reagents including mitochondria but substitute L-glutamine with assay buffer. This accounts for any background NADH production.
- Initiate the Reaction: Add the L-glutamine solution to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear phase.
- Measurement: Measure the absorbance at 340 nm using a microplate reader. For a kinetic
  assay, readings can be taken every 1-2 minutes over the incubation period. For an endpoint
  assay, a single reading is taken after the incubation period.

### **Calculation of Glutaminase Activity**



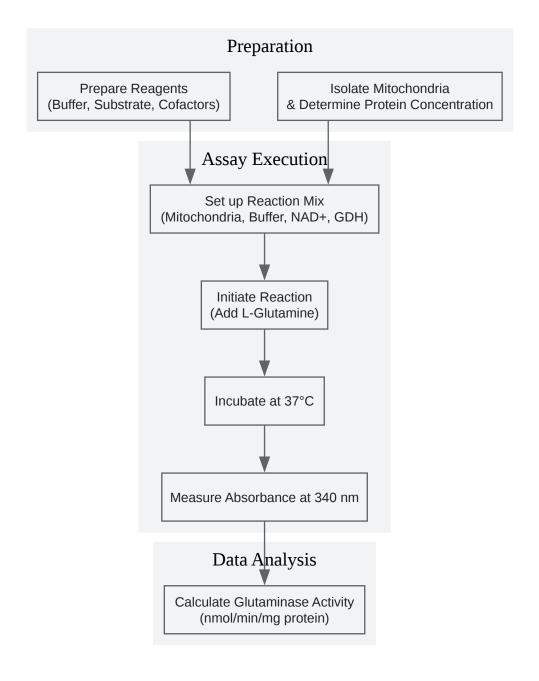
- Calculate the change in absorbance ( $\Delta$ A340):  $\Delta$ A340 = (A340 of sample A340 of blank) (A340 of negative control A340 of blank)
- Calculate the amount of NADH produced: Use the Beer-Lambert law ( $A = \varepsilon cl$ ), where:
  - A is the change in absorbance ( $\triangle A340$ ).
  - ε is the molar extinction coefficient of NADH at 340 nm (6220 M<sup>-1</sup>cm<sup>-1</sup>).
  - c is the concentration of NADH (in M).
  - I is the path length of the cuvette or well (in cm).

Amount of NADH (nmol) =  $(\Delta A340 * Reaction Volume (\mu L)) / (\epsilon * Path Length (cm))$ 

 Calculate Glutaminase Activity: Activity (nmol/min/mg protein) = (Amount of NADH (nmol)) / (Incubation Time (min) \* Amount of mitochondrial protein (mg))

# Mandatory Visualizations Glutaminase Activity Assay Workflow



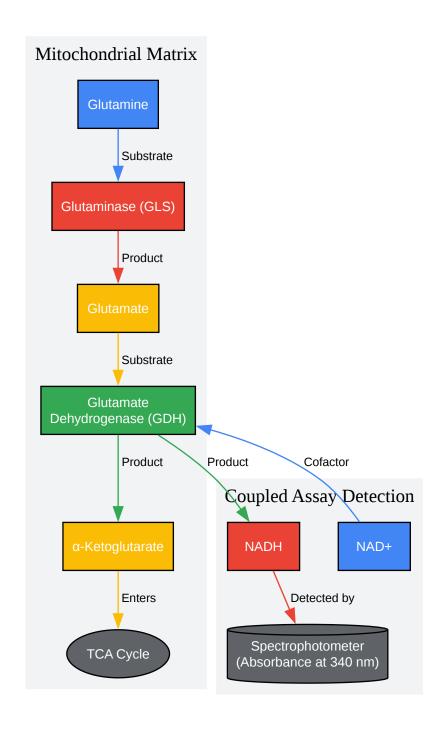


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Caption: Workflow for the spectrophotometric glutaminase activity assay.

## Mitochondrial Glutaminase Signaling Pathway





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Caption: Biochemical pathway of glutaminase and the coupled assay.

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